molecular formula C20H16ClN B13946337 10-chloro-7-ethyl-11-methylbenzo[c]acridine CAS No. 63019-53-4

10-chloro-7-ethyl-11-methylbenzo[c]acridine

Cat. No.: B13946337
CAS No.: 63019-53-4
M. Wt: 305.8 g/mol
InChI Key: GXROESRUKVGGSQ-UHFFFAOYSA-N
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Description

10-chloro-7-ethyl-11-methylbenzo[c]acridine is an organic compound with the molecular formula C20H16ClN. It belongs to the class of acridine derivatives, which are known for their diverse applications in various fields, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 10-chloro-7-ethyl-11-methylbenzo[c]acridine typically involves multi-step organic reactions One common method includes the cyclization of appropriate precursors under specific conditions

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts and controlled reaction environments to facilitate the desired transformations efficiently.

Chemical Reactions Analysis

Types of Reactions

10-chloro-7-ethyl-11-methylbenzo[c]acridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter specific substituents.

    Substitution: The chloro group in the compound can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted acridines.

Scientific Research Applications

10-chloro-7-ethyl-11-methylbenzo[c]acridine has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies related to DNA intercalation and its effects on biological systems.

    Medicine: Acridine derivatives, including this compound, are investigated for their potential anticancer properties.

    Industry: It can be used in the development of dyes and pigments due to its chromophoric properties.

Mechanism of Action

The mechanism of action of 10-chloro-7-ethyl-11-methylbenzo[c]acridine involves its interaction with molecular targets such as DNA. The compound can intercalate between DNA base pairs, disrupting the normal function of the DNA and potentially leading to cell death. This property is particularly relevant in its potential use as an anticancer agent.

Comparison with Similar Compounds

Similar Compounds

  • 10-chloro-7-ethylbenzo[c]acridine
  • 7-ethyl-11-methylbenzo[c]acridine
  • 10-chloro-11-methylbenzo[c]acridine

Uniqueness

10-chloro-7-ethyl-11-methylbenzo[c]acridine is unique due to the specific combination of chloro, ethyl, and methyl substituents on the acridine core. This unique structure imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry.

Properties

CAS No.

63019-53-4

Molecular Formula

C20H16ClN

Molecular Weight

305.8 g/mol

IUPAC Name

10-chloro-7-ethyl-11-methylbenzo[c]acridine

InChI

InChI=1S/C20H16ClN/c1-3-14-16-10-11-18(21)12(2)19(16)22-20-15-7-5-4-6-13(15)8-9-17(14)20/h4-11H,3H2,1-2H3

InChI Key

GXROESRUKVGGSQ-UHFFFAOYSA-N

Canonical SMILES

CCC1=C2C=CC3=CC=CC=C3C2=NC4=C1C=CC(=C4C)Cl

Origin of Product

United States

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